

# Spectroscopic Profile of 5,7-dimethoxycoumarin (Citropten): A Technical Guide

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Compound of Interest		
Compound Name:	Citropten	
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#### Introduction

5,7-dimethoxycoumarin, also known as **Citropten** or Limettin, is a naturally occurring organic compound found in the essential oils of citrus fruits like limes, lemons, and bergamot.[1] Its chemical formula is C<sub>11</sub>H<sub>10</sub>O<sub>4</sub>, and it belongs to the coumarin class of compounds, which are characterized by a benzopyran-2-one core structure.[2][3] This guide provides a comprehensive overview of the spectroscopic data for 5,7-dimethoxycoumarin, intended for researchers, scientists, and professionals in drug development. The data is presented in a structured format with detailed experimental protocols and a workflow visualization for spectroscopic analysis.

**Physicochemical Properties** 

Property	Value	Reference
Molecular Formula	C11H10O4	[1][2]
Molar Mass	206.19 g/mol	[1][2]
Melting Point	146-149 °C	[1][4]
Appearance	Solid	[2][5]

# Spectroscopic Data ¹H NMR Spectroscopy



The <sup>1</sup>H NMR spectrum provides information about the hydrogen atoms in a molecule. The chemical shifts ( $\delta$ ) are reported in parts per million (ppm).

Proton	Chemical Shift (δ) in CDCl₃ (ppm)	Multiplicity	Coupling Constant (J) in Hz
H-3	6.12	d	9.6
H-4	7.98	d	9.6
H-6	6.28	d	2.3
H-8	6.41	d	2.3
5-OCH₃	3.89	S	-
7-OCH₃	3.86	S	-

Note: Data compiled from publicly available spectral databases.

# <sup>13</sup>C NMR Spectroscopy

The <sup>13</sup>C NMR spectrum provides information about the carbon skeleton of a molecule.[6]



Carbon	Chemical Shift (δ) in CDCl₃ (ppm)
C-2	161.2
C-3	112.9
C-4	144.2
C-4a	100.1
C-5	162.8
C-6	94.9
C-7	164.1
C-8	92.8
C-8a	156.4
5-OCH₃	55.9
7-OCH <sub>3</sub>	55.7

Note: Data compiled from publicly available spectral databases.

## Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule.

Wavenumber (cm <sup>−1</sup> )	Intensity	Assignment
~3080	Weak	C-H stretch (aromatic)
~2970, ~2840	Weak	C-H stretch (methyl)
~1720	Strong	C=O stretch (lactone)
~1610, ~1500, ~1450	Medium-Strong	C=C stretch (aromatic)
~1270, ~1120	Strong	C-O stretch (ether)
~830	Strong	C-H bend (out-of-plane)



Note: Data compiled from publicly available spectral databases.[7]

## **Mass Spectrometry (MS)**

Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio of ions.[8]

lon	m/z (relative intensity %)
[M] <sup>+</sup>	206 (100)
[M-CH <sub>3</sub> ] <sup>+</sup>	191 (30)
[M-CO]+	178 (60)
[M-CO-CH <sub>3</sub> ] <sup>+</sup>	163 (45)

Note: Data compiled from publicly available spectral databases.[9]

## **UV-Visible Spectroscopy**

UV-Visible spectroscopy provides information about the electronic transitions within a molecule.

Solvent	λmax (nm)
Ethanol	221, 257, 323
Methanol	221, 256, 322

Note: Data compiled from publicly available spectral databases.

## **Experimental Protocols**

Detailed experimental protocols are crucial for the reproducibility of spectroscopic data.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Objective: To obtain <sup>1</sup>H and <sup>13</sup>C NMR spectra for structural elucidation.

Methodology:



- Sample Preparation: A small amount of 5,7-dimethoxycoumarin is dissolved in a deuterated solvent, typically chloroform-d (CDCl<sub>3</sub>), in an NMR tube.
- Instrumentation: The spectra are recorded on an NMR spectrometer, for instance, a Bruker Avance operating at a frequency of 300 MHz or higher for ¹H NMR.[10]
- Data Acquisition: For <sup>1</sup>H NMR, standard pulse sequences are used. For <sup>13</sup>C NMR, protondecoupled spectra are typically acquired to simplify the spectrum to single lines for each unique carbon atom.[11]
- Data Processing: The raw data (Free Induction Decay FID) is Fourier transformed to obtain the spectrum. The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

### Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

#### Methodology:

- Sample Preparation: The solid sample can be prepared as a KBr (potassium bromide) pellet.
   A small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk.
- Instrumentation: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: A background spectrum of the KBr pellet is first recorded. Then, the sample spectrum is recorded, and the background is automatically subtracted. The spectrum is typically scanned over a range of 4000-400 cm<sup>-1</sup>.
- Data Analysis: The characteristic absorption bands are assigned to specific functional groups.

### Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.[8]



#### Methodology:

- Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).[2]
- Ionization: Electron Ionization (EI) is a common method for volatile compounds. The sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
- Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.

### **UV-Visible Spectroscopy**

Objective: To determine the wavelengths of maximum absorption.

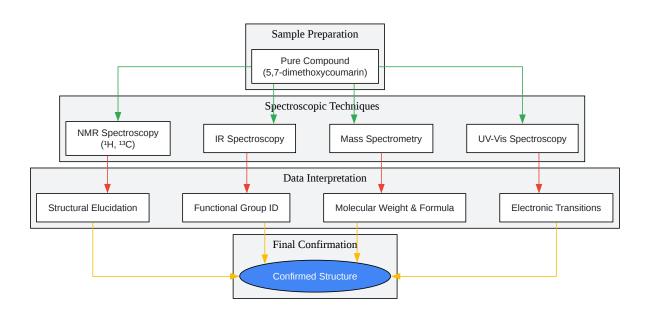
#### Methodology:

- Sample Preparation: A dilute solution of 5,7-dimethoxycoumarin is prepared in a suitable UV-transparent solvent (e.g., ethanol or methanol).
- Instrumentation: The spectrum is recorded using a dual-beam UV-Visible spectrophotometer.
- Data Acquisition: The spectrophotometer scans a range of wavelengths (typically 200-800 nm), and the absorbance is recorded. A baseline is first recorded with the solvent-filled cuvettes.
- Data Analysis: The wavelengths of maximum absorbance (λmax) are identified from the spectrum.

# Visualizations Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a chemical compound like 5,7-dimethoxycoumarin.





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Caption: Workflow for the spectroscopic analysis of 5,7-dimethoxycoumarin.

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